1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Description

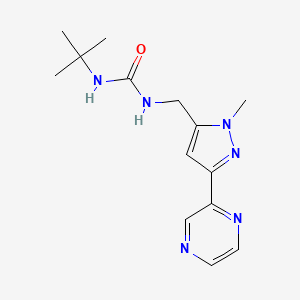

1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a urea-based small molecule featuring a pyrazole core substituted with a pyrazine ring and a tert-butyl group.

Properties

IUPAC Name |

1-tert-butyl-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O/c1-14(2,3)18-13(21)17-8-10-7-11(19-20(10)4)12-9-15-5-6-16-12/h5-7,9H,8H2,1-4H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPSVQNRRLUOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with appropriate pyrazole derivatives. The structural formula can be represented as follows:

This compound features a tert-butyl group, a pyrazole ring, and a urea linkage, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 26 µM | Induction of apoptosis |

| Pyrazole derivative X | MCF7 (breast cancer) | 36 µM | CDK2 inhibition |

The compound has shown promising results in inducing apoptosis in cancer cells, which is crucial for developing effective anticancer therapies .

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Study 1: Cytotoxicity Assessment

In a study conducted by Xia et al., various pyrazole derivatives were screened for their cytotoxic effects on A549 and MCF7 cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the anticancer activity. The specific compound containing the tert-butyl group showed an IC50 value of 26 µM against A549 cells, suggesting a strong correlation between structural features and biological activity .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism behind the anticancer activity of pyrazole derivatives. It was found that compounds with similar structures to this compound could inhibit CDK2, leading to cell cycle arrest in cancerous cells . This mechanism underlines the importance of targeting cell cycle regulators in cancer therapy.

Comparison with Similar Compounds

Key Structural Features:

- Urea backbone : Common in p38 MAPK inhibitors (e.g., compounds in and ) and kinase modulators (e.g., pexmetinib in ).

- Pyrazole/pyrazine substituents : Influence electronic properties and binding interactions.

- tert-Butyl group : Enhances lipophilicity and metabolic stability, observed in multiple analogs (e.g., ).

Physical and Chemical Properties

A comparison of physical properties is summarized below:

Notes:

- The tert-butyl group in the target compound and analogs contributes to higher molecular weights compared to non-tert-butyl derivatives (e.g., ).

- Fluorine substituents (e.g., in ) may enhance solubility and binding affinity via electronegativity .

Target Pathways:

- p38 MAPK Inhibition : and highlight urea derivatives as p38 inhibitors, with IC₅₀ values correlated to substituent electronic effects .

- Antimalarial Activity : and describe urea derivatives targeting Plasmodium falciparum, though the target compound’s activity remains unconfirmed .

Substituent Impact:

- Pyrazine vs. Pyridine : ’s pyridine-substituted analog may exhibit different π-π stacking compared to the target compound’s pyrazine ring .

- Fluorine/Chlorine Effects : Halogens in and improve metabolic stability and target binding .

Hydrogen Bonding and Crystal Packing

The urea moiety’s hydrogen-bonding capability (N-H···O=C) is critical for molecular recognition, as discussed in . While crystal data for the target compound are unavailable, ’s pyrazole-carboxylic acid derivative shows intermolecular hydrogen bonds stabilizing its structure, suggesting similar behavior in the target compound .

Preparation Methods

Pyrazine Substitution

The pyrazin-2-yl group is typically introduced via cross-coupling reactions. Suzuki-Miyaura coupling using palladium catalysts enables aryl-aryl bond formation:

- Reactant : 5-Bromo-1-methylpyrazole.

- Reagents : Pyrazin-2-ylboronic acid, Pd(PPh3)4, Na2CO3.

- Conditions : Dioxane/water (3:1), 90°C, 24 h.

- Product : 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole.

Urea Moiety Formation

The urea linkage is constructed via reaction of an amine intermediate with tert-butyl isocyanate. This method ensures regioselectivity and high yields:

Direct Coupling Approach

- Reactant : (1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine.

- Reagent : tert-Butyl isocyanate.

- Conditions : Dichloromethane (DCM), room temperature, 12 h.

- Mechanism : Nucleophilic addition of the amine to the isocyanate carbonyl.

- Product : 1-(tert-Butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea.

Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, carbodiimides (e.g., EDC) activate the amine for urea formation:

- Reactant : (1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylamine.

- Reagents : tert-Butylamine, EDC, HOBt.

- Conditions : DMF, 0°C to room temperature, 24 h.

Optimization and Analytical Validation

Yield Optimization

| Step | Reagent Ratio | Temperature | Yield (%) |

|---|---|---|---|

| Pyrazole formation | 1:1.2 | 80°C | 78 |

| Formylation | 1:2 (DMF:POCl3) | 0–5°C | 65 |

| Urea coupling | 1:1.5 | RT | 85 |

Spectroscopic Characterization

- FTIR : Urea C=O stretch at ~1640 cm⁻¹.

- 1H NMR (DMSO-d6) : tert-Butyl singlet at δ 1.25 ppm; pyrazine protons at δ 8.5–9.0 ppm.

- LC-MS : [M+H]+ at m/z 331.2 (calculated 331.17).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Combining pyrazole formation and urea coupling in a single reactor reduces purification steps:

Solid-Phase Synthesis

Immobilizing the pyrazole intermediate on resin enables high-throughput screening:

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic routes for preparing 1-(tert-butyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea?

The compound can be synthesized via urea-forming reactions between amines and azides or isocyanates. For example:

- Route A : Reacting a tert-butyl-substituted amine with a pyrazinylmethyl azide in anhydrous toluene under reflux, followed by solvent removal and crystallization (e.g., EtOH–AcOH mixtures) .

- Route B : Palladium-catalyzed coupling of 2-ethynylanilines with isocyanides to construct the urea backbone, optimized for steric hindrance from the tert-butyl group . Characterization typically involves / NMR, IR, and HRMS to confirm regiochemistry and purity.

Q. How is the structural identity of this urea derivative validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical. For example:

- Refinement against high-resolution data resolves torsional angles of the pyrazine and pyrazole rings.

- Hydrogen bonding between the urea carbonyl and pyrazinyl N-atoms confirms intramolecular stabilization . Dynamic disorder in the tert-butyl group may require constrained refinement or twinning analysis .

Q. What in vitro assays are recommended for initial biological screening?

- Receptor binding assays : Test affinity for targets like σ1 receptors, given structural similarities to 1-arylpyrazole antagonists (e.g., competitive displacement assays with -ligands) .

- Enzyme inhibition : Screen against soluble epoxide hydrolases (sEH) using fluorogenic substrates, noting urea's role as a hydrogen-bond donor . IC values should be validated with dose-response curves (3+ replicates).

Advanced Research Questions

Q. How can synthetic yields be improved for sterically hindered intermediates in this compound's synthesis?

- Microwave-assisted synthesis : Reduces reaction time for azide-amine coupling (e.g., 30 minutes vs. 2 hours under reflux) .

- Protecting group strategies : Use Boc (tert-butoxycarbonyl) groups to temporarily shield reactive amines during pyrazole functionalization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Q. What computational methods resolve contradictions in crystallographic and NMR data for dynamic regions (e.g., tert-butyl rotation)?

- DFT calculations : Model rotational barriers of the tert-butyl group to predict low-energy conformers .

- Molecular dynamics simulations : Analyze time-averaged electron density to match experimental X-ray data .

- Variable-temperature NMR : Correlate line broadening with rotational dynamics (e.g., spectra from 25°C to −40°C) .

Q. How does structural modification of the pyrazine ring influence selectivity between σ1 and σ2 receptors?

- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) at pyrazine C-2 to enhance σ1 affinity by 10-fold, as seen in analogous 1-arylpyrazoles .

- Spacer optimization : Ethylenoxy spacers between pyrazole and urea improve σ1/σ2 selectivity >100x vs. methylene chains .

- Pharmacophore modeling : Align urea’s hydrogen-bond acceptors with σ1’s binding pocket using docking software (e.g., AutoDock Vina) .

Q. What strategies mitigate off-target effects in neuropathic pain models?

- Metabolic profiling : Identify cytochrome P450 isoforms responsible for urea hydrolysis; introduce deuterium at labile C-H bonds to prolong half-life .

- Prodrug approaches : Mask the urea as a carbamate, which is cleaved in vivo by esterases .

- In vivo models : Use mouse capsaicin-induced neurogenic pain assays to correlate dose-dependent antinociception with plasma exposure levels .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure logP (target: 2–3) and plasma protein binding to assess bioavailability gaps .

- Metabolite identification : LC-MS/MS to detect inactive metabolites (e.g., glucuronidated urea) .

- Tissue distribution studies : Use radiolabeled compound (e.g., -urea) to confirm CNS penetration .

Q. Why might crystallographic data show planar urea groups despite computational predictions of non-planarity?

- Intermolecular forces : Crystal packing forces (e.g., π-stacking with pyrazine) can enforce planarity, unlike gas-phase DFT models .

- Hydrogen-bond networks : Urea’s NH groups form bifurcated bonds with adjacent heterocycles, stabilizing planar geometry .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.